molecular formula C9H13NO4 B2678126 Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate CAS No. 95104-43-1

Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate

Cat. No.: B2678126
CAS No.: 95104-43-1
M. Wt: 199.206
InChI Key: GVYLTQLBKZFDJN-UHFFFAOYSA-N
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Description

This compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “5-(1-hydroxyethyl)-3-methyl” part suggests that there is a hydroxyethyl group at the 5th position and a methyl group at the 3rd position of the oxazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions, quaternization, nitration, and metathesis reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered oxazole ring with various substituents. The exact structure would depend on the positions and orientations of these substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been described as having good solubilities in most polar solvents .

Scientific Research Applications

Structural Analysis and Molecular Properties

The structural properties and molecular conformations of compounds related to Ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate have been studied in detail. For instance, Horton et al. (1997) analyzed a similar compound, ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, and found that the molecules form infinite chains joined by hydrogen bonding, indicating potential for complex molecular interactions. This kind of structural analysis is crucial for understanding the physical and chemical properties of such compounds (Horton et al., 1997).

Synthetic Modifications and Antimicrobial Activity

Modifications of similar compounds have been studied to enhance their properties. Desai et al. (2019) explored the antimicrobial activities of modified derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate. Their research included structure-activity relationship analyses using 3D-QSAR, highlighting the potential for developing new antimicrobial agents (Desai et al., 2019).

Pharmaceutical Applications

In the pharmaceutical domain, compounds similar to Ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate have shown potential. For instance, Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities. This study exemplifies the relevance of such compounds in antiviral research (Zhao et al., 2006).

Application in Solid Phase Peptide Synthesis

A novel application in peptide synthesis was demonstrated by Jiang et al. (1998), who designed and synthesized ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate for solid phase peptide synthesis. This highlights the compound's utility in synthesizing complex biological molecules (Jiang et al., 1998).

Biothiol Detection in Living Cells

Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols in living cells. This study demonstrates the compound's application in diagnostic and analytical chemistry (Wang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some oxazole derivatives have been used as antifungal agents, where they inhibit the synthesis of 1,3-β-D-glucan in the fungal cell wall .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemicals with appropriate safety measures .

Properties

IUPAC Name

ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYLTQLBKZFDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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